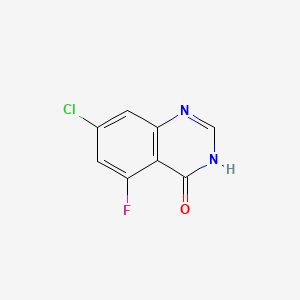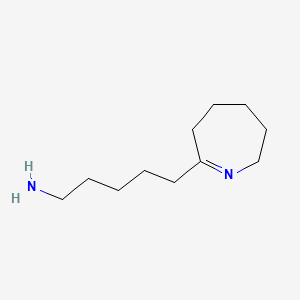
2-Ethyl-4-methyl-3-oxopentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-4-methyl-3-oxopentanamide is an organic compound with a branched structure It is characterized by the presence of an amide group, a ketone group, and alkyl substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4-methyl-3-oxopentanamide can be achieved through several methods. One common approach involves the amidation reaction of isobutyryl acetate with an appropriate amine. This reaction can be carried out in the absence of a catalyst or with a trace amount of an organic base catalyst. The reaction typically involves the removal of alcohol generated during the process .
Industrial Production Methods
For industrial production, the synthesis of this compound can be optimized to ensure high yield and purity. The process involves recycling excess reactants and minimizing waste. The use of green chemistry principles, such as avoiding low-boiling-point volatile toxic organic solvents, makes the process environmentally friendly and cost-effective .
化学反応の分析
Types of Reactions
2-Ethyl-4-methyl-3-oxopentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
2-Ethyl-4-methyl-3-oxopentanamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of various chemicals and materials, including resins and polymers.
作用機序
The mechanism by which 2-Ethyl-4-methyl-3-oxopentanamide exerts its effects involves interactions with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. The pathways involved can include inhibition of metabolic processes or interference with signal transduction pathways .
類似化合物との比較
Similar Compounds
- 4-Methyl-3-oxo-N-phenylpentanamide
- 2-Ethyl-4-methyl-1,3-dioxolane
- 5-Ethyl-4-hydroxy-2-methyl-3(2H)-furanone
Uniqueness
2-Ethyl-4-methyl-3-oxopentanamide is unique due to its specific branched structure and the presence of both an amide and a ketone group. This combination of functional groups allows it to participate in a variety of chemical reactions and makes it a versatile compound for research and industrial applications .
特性
CAS番号 |
857478-52-5 |
|---|---|
分子式 |
C8H15NO2 |
分子量 |
157.21 g/mol |
IUPAC名 |
2-ethyl-4-methyl-3-oxopentanamide |
InChI |
InChI=1S/C8H15NO2/c1-4-6(8(9)11)7(10)5(2)3/h5-6H,4H2,1-3H3,(H2,9,11) |
InChIキー |
JPLTWLSCVBOOQS-UHFFFAOYSA-N |
正規SMILES |
CCC(C(=O)C(C)C)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(Aminomethyl)bicyclo[3.3.1]nonan-3-one](/img/structure/B13943508.png)
![1-(4-Nitrophenyl)-N,N-bis[(4-nitrophenyl)methyl]methanamine](/img/structure/B13943512.png)






![[2-(Aminomethyl)-5-fluorophenyl]methanol](/img/structure/B13943536.png)



![4-(6-Chlorothiazolo[4,5-C]pyridin-2-YL)morpholine](/img/structure/B13943571.png)

